molecular formula C15H25NO4 B13526733 1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers

1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B13526733
M. Wt: 283.36 g/mol
InChI Key: JZUOYYJIMVGQMC-UHFFFAOYSA-N
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Description

1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid, mixture of diastereomers, is a complex organic compound characterized by its unique spirocyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spirocyclic core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. Common reagents used in these steps include strong bases, acids, and protecting group reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions may vary depending on the specific functional groups involved, but common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and functional groups allow it to engage in various chemical interactions, potentially affecting biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

  • 1-{[(tert-butoxy)carbonyl]amino}cyclohexanecarboxylic acid
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Comparison: Compared to similar compounds, 1-{[(tert-butoxy)carbonyl]amino}spiro[3.5]nonane-7-carboxylic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-6-9-15(11)7-4-10(5-8-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

JZUOYYJIMVGQMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CCC(CC2)C(=O)O

Origin of Product

United States

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